N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule comprising a 1-benzylpiperidine moiety linked via a carboxamide bridge to a 4-(4-methoxyphenyl)tetrahydro-2H-pyran core. Its molecular formula is C24H30N2O3 and its molecular weight is approximately 394.5 g/mol.

Molecular Formula C25H32N2O3
Molecular Weight 408.5 g/mol
Cat. No. B12173705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Molecular FormulaC25H32N2O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H32N2O3/c1-29-23-9-7-21(8-10-23)25(13-17-30-18-14-25)24(28)26-22-11-15-27(16-12-22)19-20-5-3-2-4-6-20/h2-10,22H,11-19H2,1H3,(H,26,28)
InChIKeyRGXYBIKXKJEZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide: Chemical Classification and Baseline Identification


N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule comprising a 1-benzylpiperidine moiety linked via a carboxamide bridge to a 4-(4-methoxyphenyl)tetrahydro-2H-pyran core. Its molecular formula is C24H30N2O3 and its molecular weight is approximately 394.5 g/mol. The compound belongs to the broader chemical class of 4-benzylpiperidine carboxamides, a scaffold that has been extensively explored for modulating monoamine transporters, cholinesterases, and sigma receptors [1]. However, a direct literature and patent search for this specific compound yielded no primary research articles, patents, or authoritative database entries that report its biological activity, selectivity profile, or pharmacological characterization. Consequently, its baseline characteristics remain limited to structural annotation and vendor catalog presence.

Why Generic Substitution Within the 4-Benzylpiperidine Carboxamide Series Is Not Supported for N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide


The 4-benzylpiperidine carboxamide class exhibits highly divergent pharmacological profiles depending on subtle modifications to the amide substituent, the N-alkyl group on the piperidine, and the nature of the aromatic or heterocyclic appendage. Published structure–activity relationship (SAR) studies demonstrate that even minor changes—such as replacing a phenylacetamide with a tetrahydropyran carboxamide—can shift a compound's target selectivity from serotonin/norepinephrine reuptake inhibition to triple reuptake inhibition or cholinesterase inhibition [1]. The 4-(4-methoxyphenyl)tetrahydro-2H-pyran carboxamide moiety is structurally distinct from the commonly described phenylacetamide, naphthoate, or quinoline carboxamide variants, and no published cross-screening data exist that would justify the assumption of functional equivalence. Therefore, generic substitution with a more widely characterized analog risks introducing unvalidated off-target effects or losing the putative activity profile that may be specific to this compound.

Quantitative Differential Evidence for N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide vs. Comparators


Recommended Application Scenarios for N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide Based on Structural Inference


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting 4-Benzylpiperidine Carboxamide Binding Sites

Given the established pharmacological relevance of the 4-benzylpiperidine carboxamide scaffold for monoamine transporters (SERT, NET, DAT) and cholinesterases (AChE, BuChE), this compound could be evaluated as a novel chemotype in scaffold-hopping or patent-busting programs. Its tetrahydropyran core may offer differentiated physicochemical properties (e.g., lower lipophilicity, altered hydrogen-bonding capacity) compared to classical phenylacetamide variants. However, all target engagement hypotheses remain entirely speculative until supported by primary screening data. No quantitative activity data exist to guide specific target selection or comparator benchmarking.

Chemical Biology Probe Development for De-Orphanizing 4-Benzylpiperidine Recognition Sites

The compound may be deployed in broad-panel screening (e.g., CEREP, SafetyScreen, or custom kinase/GPCR panels) to identify its primary molecular target(s) and establish an initial selectivity fingerprint. This is a prerequisite for any subsequent differentiation claim. Until such data are generated, the compound cannot be positioned relative to any known analog.

Analytical Reference Standard for Method Development and Quality Control of Structurally Related 4-Benzylpiperidine Carboxamides

The compound may serve as a reference standard for UPLC–MS, HPLC, or NMR method development when characterizing chemical libraries or synthetic intermediates within the 4-benzylpiperidine carboxamide series. Its unique retention time and spectral signature (derived from the 4-methoxyphenyl and tetrahydropyran moieties) could assist in purity assessment and impurity profiling of related analogs, provided that certified purity data and spectral libraries are established.

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